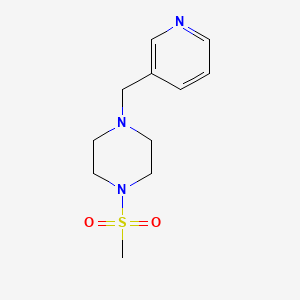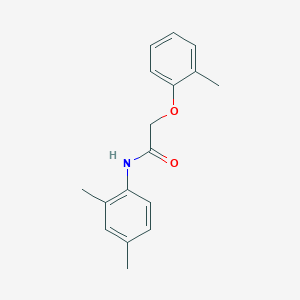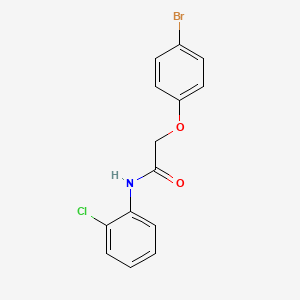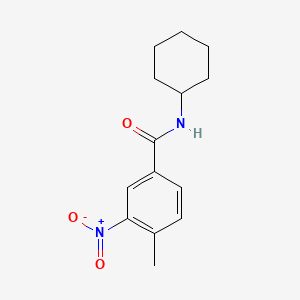![molecular formula C19H20ClN3O2 B5585004 5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)
5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide" typically involves multi-step organic reactions, starting from basic heterocyclic and aromatic precursors. These processes often employ techniques such as condensation reactions, amidation, and substitution reactions to introduce various functional groups into the molecule (Guna, Patolia, Patel, & Purohit, 2009). The synthesis can be tailored to modify certain groups to enhance the compound's biological activity or physical properties.
Molecular Structure Analysis
The molecular structure of compounds like "5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide" is characterized using spectroscopic and crystallographic techniques. X-ray crystallography, in particular, plays a crucial role in determining the exact three-dimensional arrangement of atoms within the molecule, revealing the stereochemistry and confirming the (E)-configuration of certain moieties (Al-Wabli et al., 2019). This detailed structural information is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
"5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide" and similar compounds participate in various chemical reactions, influenced by their functional groups. The presence of an imidazole ring, for example, allows for nucleophilic substitution reactions, while the furamide moiety can undergo hydrolysis under certain conditions. These reactions can significantly alter the compound's biological activity and solubility (Sharma et al., 2019).
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility, and stability, are influenced by its molecular structure. The presence of both hydrophobic (chlorophenyl and furan rings) and hydrophilic (imidazole ring and amide linkage) components contributes to a complex solubility profile, making it soluble in certain organic solvents and potentially bioavailable (Rafiee & Mohagheghnezhad, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and potential for forming hydrogen bonds, are dictated by the functional groups present in the molecule. For instance, the imidazole ring can act as both an acid and a base, making it amphoteric. This dual functionality can be exploited in various chemical and biological contexts, affecting the compound's interaction with enzymes, receptors, and other biological molecules (Chandrappa et al., 2009).
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-[2-methyl-1-(1-methylimidazol-2-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12(2)17(18-21-10-11-23(18)3)22-19(24)16-9-8-15(25-16)13-6-4-5-7-14(13)20/h4-12,17H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFLYJGMNMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CN1C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)
![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)
![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)


![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)

![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5585026.png)